molecular formula C6H6ClFN4 B3014507 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride CAS No. 2287342-25-8

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride

Cat. No.: B3014507
CAS No.: 2287342-25-8
M. Wt: 188.59
InChI Key: BZZOILOQWJVYQO-UHFFFAOYSA-N
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Description

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This particular compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 5th position of the benzotriazole ring, along with a hydrochloride salt form.

Preparation Methods

The synthesis of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride typically involves the introduction of a fluorine atom and an amine group onto the benzotriazole scaffold. The synthetic route may include the following steps:

    Nitration: Introduction of a nitro group onto the benzotriazole ring.

    Reduction: Reduction of the nitro group to an amine group.

    Fluorination: Introduction of a fluorine atom at the desired position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt form.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride can be compared with other benzotriazole derivatives, such as:

    4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBB): Known for its CK2 inhibitory activity.

    4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar properties.

    4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine (DMAT): A derivative with enhanced inhibitory activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-2H-benzotriazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4.ClH/c7-3-1-5-6(2-4(3)8)10-11-9-5;/h1-2H,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZOILOQWJVYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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